molecular formula C15H13N3O2S B11482412 2-amino-7-[4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11482412
M. Wt: 299.3 g/mol
InChI Key: LWNFYCVGDCPFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by the presence of an amino group, a prop-2-yn-1-yloxy phenyl group, and a thiazolopyridine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the prop-2-yn-1-yloxy phenyl group: This step involves the reaction of the thiazolopyridine intermediate with a prop-2-yn-1-yloxy phenyl derivative.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and prop-2-yn-1-yloxy phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

The uniqueness of 2-AMINO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its thiazolopyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-amino-7-(4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H13N3O2S/c1-2-7-20-10-5-3-9(4-6-10)11-8-12(19)17-14-13(11)21-15(16)18-14/h1,3-6,11H,7-8H2,(H2,16,18)(H,17,19)

InChI Key

LWNFYCVGDCPFNK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N

Origin of Product

United States

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